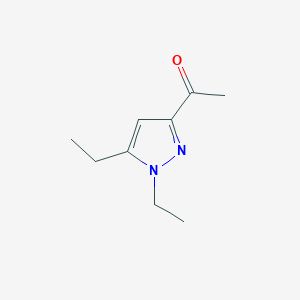
3-Acetyl-1,5-diethylpyrazole
Übersicht
Beschreibung
3-Acetyl-1,5-diethylpyrazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods. It has been found to have significant biochemical and physiological effects, making it an important tool for researchers in the field of pharmacology. In
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1,5-diethylpyrazole has been used extensively in scientific research due to its potential applications in pharmacology. It has been found to have significant effects on the central nervous system, making it an important tool for researchers studying neurological disorders. It has also been used in studies on the effects of drugs on the liver and in the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-Acetyl-1,5-diethylpyrazole is not fully understood. However, it is believed to act as a GABA receptor agonist, which leads to an increase in the activity of GABAergic neurons in the central nervous system. This, in turn, leads to a decrease in neuronal activity and a reduction in anxiety and seizures.
Biochemische Und Physiologische Effekte
3-Acetyl-1,5-diethylpyrazole has been found to have significant biochemical and physiological effects. It has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been found to have hepatoprotective effects, reducing liver damage caused by drugs and toxins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Acetyl-1,5-diethylpyrazole in lab experiments is its high degree of purity. This ensures that the results obtained are accurate and reliable. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many future directions for the use of 3-Acetyl-1,5-diethylpyrazole in scientific research. One area of interest is the development of new drugs that target the GABA receptor. Another area of interest is the use of this compound in the treatment of neurological disorders such as epilepsy and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-Acetyl-1,5-diethylpyrazole and its effects on the liver.
Eigenschaften
CAS-Nummer |
165743-61-3 |
|---|---|
Produktname |
3-Acetyl-1,5-diethylpyrazole |
Molekularformel |
C9H14N2O |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-(1,5-diethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-4-8-6-9(7(3)12)10-11(8)5-2/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
CVSVOYOSJSDAGG-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NN1CC)C(=O)C |
Kanonische SMILES |
CCC1=CC(=NN1CC)C(=O)C |
Synonyme |
Ethanone, 1-(1,5-diethyl-1H-pyrazol-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)
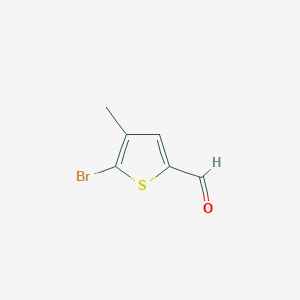
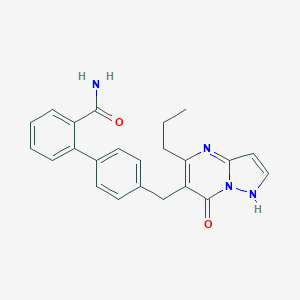

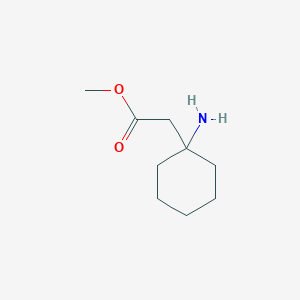
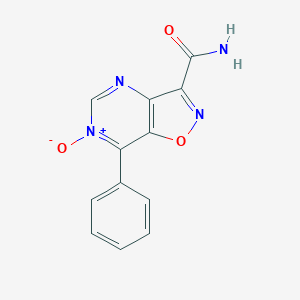
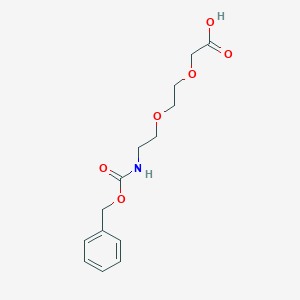
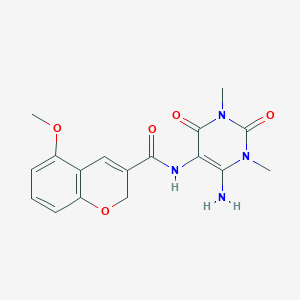
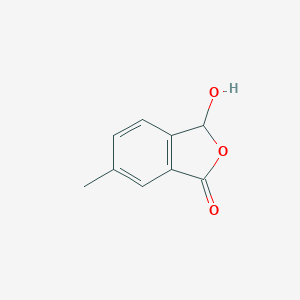
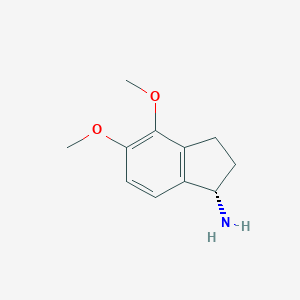
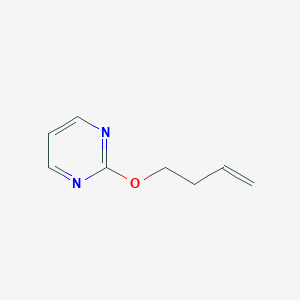
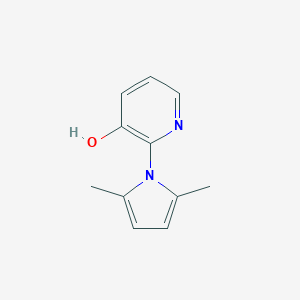
![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)